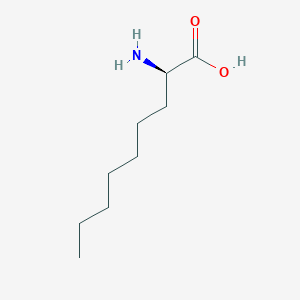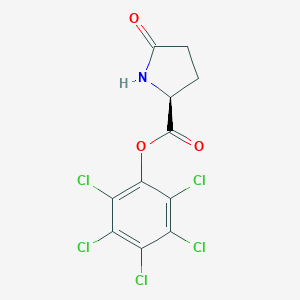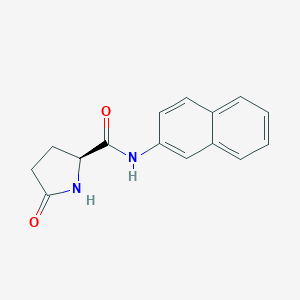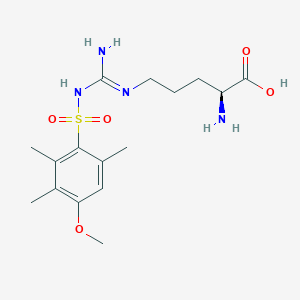
H-Arg(MTR)-OH
Descripción general
Descripción
H-Arg(MTR)-OH, also known as Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a chemical compound with the molecular formula C16H26N4O5S . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of H-Arg(MTR)-OH involves several steps. For instance, Fmoc-Arg(Mtr)-OH was first reacted with NH2CH2CH2NH-Boc in the presence of EDCI/HOBT in DMF to give Fmoc-Arg(Mtr)-NH2CH2CH2NH-Boc . De-protection of this compound with 5% piperidine in DCM gave H-Arg(Mtr)-NHCH3 .
Molecular Structure Analysis
The molecular structure of H-Arg(MTR)-OH consists of 16 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 386.466 Da, and the monoisotopic mass is 386.162384 Da .
Chemical Reactions Analysis
While specific chemical reactions involving H-Arg(MTR)-OH are not detailed in the retrieved sources, it is known that this compound can participate in various chemical reactions due to its functional groups .
Physical And Chemical Properties Analysis
H-Arg(MTR)-OH has a molecular formula of C16H26N4O5S and an average mass of 386.466 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
Aplicaciones Científicas De Investigación
Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones, and Quinones by D. Rusinska-Roszak (2017) examines intramolecular hydrogen bonding and its influence on the physical and spectral properties of compounds. This study could provide insights into the bonding characteristics and properties of compounds like H-Arg(MTR)-OH (Rusinska-Roszak, 2017).
Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation by J. Wehrmeyer et al. (1999) discusses a method for measuring flame velocity profiles using hydroxyl tagging velocimetry. Understanding the behavior of hydroxyl radicals in different conditions could be relevant to the study of H-Arg(MTR)-OH (Wehrmeyer, Ribarov, Oguss, & Pitz, 1999).
HOx Radical Chemistry in Oxidation Flow Reactors with Low-Pressure Mercury Lamps Systematically Examined by Modeling by Zhe Peng et al. (2015) explores the radical chemistry in oxidation flow reactors, which could offer insights into the behavior of reactive species in the context of H-Arg(MTR)-OH (Peng, Day, Stark, Li, Lee-Taylor, Palm, Brune, & Jimenez, 2015).
Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion A Pulse Radiolysis Study
by Takeo Ito et al. (2009) investigates the kinetics of radicals formed in reactions involving l-arginine, which is structurally related to H-Arg(MTR)-OH. This study could provide a foundational understanding of similar reactions involving H-Arg(MTR)-OH (Ito, Morimoto, Fujita, & Nishimoto, 2009).
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(MTR)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






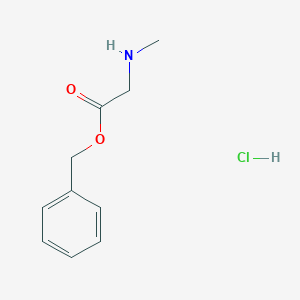
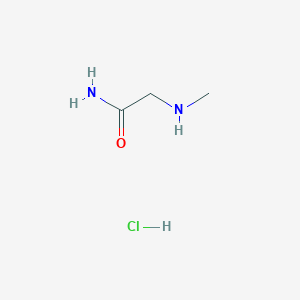
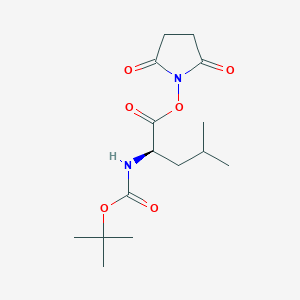
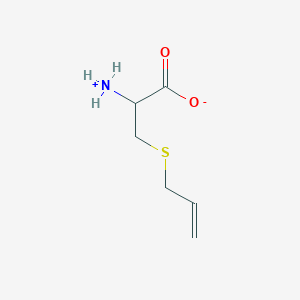
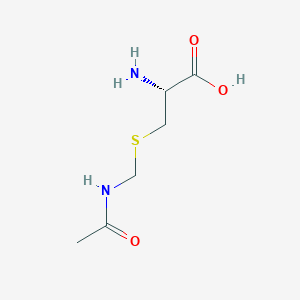
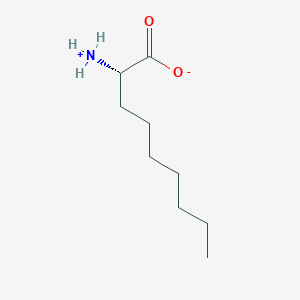
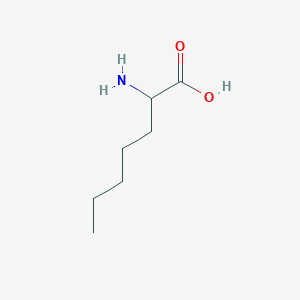
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
